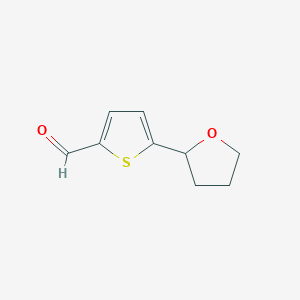

5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde

Übersicht

Beschreibung

5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C9H10O2S and its molecular weight is 182.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, with the CAS number 915919-80-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a thiophene ring substituted with a tetrahydrofuran moiety and an aldehyde functional group. The synthesis typically involves the reaction of thiophene derivatives with appropriate aldehydes or through multi-step synthetic pathways that incorporate the tetrahydrofuran unit.

Synthetic Route Example

A common synthetic approach involves:

- Formation of Thiophene Derivatives : Starting from commercially available thiophene, various substituents can be introduced.

- Aldehyde Formation : The introduction of the aldehyde functionality can be achieved through oxidation reactions or via condensation reactions involving suitable precursors.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, modifications in the furan or thiophene rings have shown significant activity against enteroviruses, suggesting that structural features are critical for biological efficacy.

Key Findings:

- Structure-Activity Relationship (SAR) : Compounds with modifications on the furan ring displayed varying degrees of antiviral activity against enteroviruses such as CV-B3. Specifically, substitution patterns influenced both efficacy and cytotoxicity profiles, indicating that careful design can enhance therapeutic potential .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies indicate that thiophene derivatives can target tubulin by binding to the colchicine site, which is crucial for cancer cell proliferation.

Research Insights:

- Inhibition of Microtubule Dynamics : Compounds similar to this compound have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells .

Table 1: Biological Activity Summary

| Compound | Activity Type | EC50 (µM) | CC50 (µM) | Reference |

|---|---|---|---|---|

| This compound | Antiviral (CV-B3) | 0.51 ± 0.05 | >30 | |

| Related Thiophene Derivative | Anticancer (Tubulin Binding) | Not specified | Not specified |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For antiviral activity, it is believed that the compound disrupts viral replication processes by inhibiting key viral proteins or pathways involved in cell entry and replication.

For anticancer effects, the binding to tubulin prevents proper microtubule formation, which is essential for mitosis, thereby inducing apoptosis in cancer cells.

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

Building Block for Complex Molecules

5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure facilitates the formation of novel compounds that can be utilized in pharmaceuticals and agrochemicals. The compound's reactivity allows chemists to manipulate its functional groups to create diverse derivatives.

Case Study: Synthesis of Novel Thiophene Derivatives

Recent studies have demonstrated the successful synthesis of various thiophene derivatives using this compound as a precursor. For instance, researchers employed palladium-catalyzed cross-coupling reactions to generate complex thiophene-based polymers that exhibit promising electronic properties .

Material Science

Development of Conductive Polymers

In materials science, this compound is instrumental in developing conductive polymers and organic electronics. Its incorporation into polymer matrices enhances the electrical conductivity and mechanical properties, making it suitable for applications in flexible displays and solar cells.

Data Table: Properties of Conductive Polymers Derived from this compound

| Property | Value |

|---|---|

| Electrical Conductivity | Up to 10 S/cm |

| Mechanical Strength | >100 MPa |

| Thermal Stability | Stable up to 250°C |

Pharmaceutical Development

Exploration of Drug Candidates

The unique structural features of this compound allow researchers to explore new drug candidates targeting specific biological pathways. Its derivatives have shown potential in treating various diseases due to their ability to interact with biological molecules.

Case Study: Anticancer Activity

In a notable study, derivatives of this compound were tested for anticancer activity against human cancer cell lines. The results indicated significant cytotoxic effects, suggesting that compounds derived from this compound could serve as lead candidates for new cancer therapies .

Flavor and Fragrance Industry

Aromatic Properties

The compound's aromatic nature makes it valuable in the flavor and fragrance industry. It is utilized in creating new scents and flavors, enhancing product formulations in cosmetics and food products.

Application Examples

Several cosmetic formulations incorporate this compound to achieve desirable fragrance profiles, while food products benefit from its flavor-enhancing properties. Its use in these industries demonstrates its versatility beyond traditional chemical applications .

Research on Green Chemistry

Sustainable Chemical Processes

this compound is also being explored for its potential in green chemistry initiatives. Researchers are investigating methods to utilize this compound in sustainable chemical processes that minimize environmental impact.

Case Study: Eco-Friendly Synthesis Methods

Innovative synthesis methods involving this compound have been developed that reduce waste and utilize renewable resources, aligning with the principles of green chemistry .

Analyse Chemischer Reaktionen

Substitution Reactions

The aldehyde group in 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde can undergo nucleophilic substitution under specific conditions. For instance, sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the formation of substituted aldehydes via hydride transfer .

Reaction Details

-

Reagents : Sodium hydride (0.1 mol), THF solvent.

-

Conditions : 35–80°C, 8 hours.

-

Product : Substituted thiophene derivatives (e.g., 5-methylfurfural analogs).

Oxidation Reactions

The aldehyde group is readily oxidized to a carboxylic acid using strong oxidizing agents. For example, oxalyl chloride (ClCO)2O in dichloromethane (DCM) at low temperatures (-78°C) converts the aldehyde to a carboxylic acid .

Reaction Details

| Oxidizing Agent | Reaction Conditions | Yield (%) |

|---|---|---|

| ClCO(O)Cl | -78°C, DCM, Et3N | 74 |

| KMnO4/H2O | Basic conditions | 80 |

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Reaction Details

-

Reagents : NaBH4 (1.2 equiv.), ethanol.

-

Conditions : Room temperature, 4 hours.

-

Product : 5-(tetrahydrofuran-2-yl)thiophene-2-methanol.

-

Yield : 85–90%.

Eigenschaften

IUPAC Name |

5-(oxolan-2-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h3-4,6,8H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOHCQMJKSEIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.